![molecular formula C17H20ClN3O B2629820 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol CAS No. 942870-20-4](/img/structure/B2629820.png)
1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol
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Description
1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol, also known as AG-1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been widely studied for its potential therapeutic applications in various types of cancer.
Scientific Research Applications
Synthesis and Chemical Diversity
The compound 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol serves as a versatile intermediate in the synthesis of structurally diverse libraries through various alkylation and ring closure reactions. It reacts with S-alkylated dithiocarbamic acid salts and aryl mercaptans to produce dithiocarbamates and thioethers, respectively. This compound's dimethylamino moiety can be exchanged with different amines, facilitating the synthesis of monocyclic NH-azoles through N-alkylation. Ring closure reactions with suitable bifunctional nucleophiles yield various heterocyclic compounds, demonstrating its role in generating chemical diversity (Roman, 2013).
Antifungal Applications
In the realm of medicinal chemistry, derivatives of this compound have been designed as analogs of fluconazole, a well-known antifungal agent. By substituting one of the triazole moieties with an indole scaffold, new compounds exhibit significant antifungal activity. This approach has led to the synthesis of 2-aryl-3-azolyl-1-indolyl-propan-2-ols with promising activity against Candida species, highlighting the therapeutic potential of these derivatives in antifungal drug development (Lebouvier et al., 2020).
Catalytic Applications
This compound also finds applications in catalysis, where it participates in the alkylation of cycloalkaneindoles and tetrahydro-γ-carboline, resulting in the formation of conjugates containing a 2-hydroxypropylene spacer. These reactions are significant for the synthesis of complex molecules, demonstrating the compound's utility in synthetic and catalytic chemistry (Sokolov et al., 2016).
Antimicrobial and Antioxidant Applications
Furthermore, the synthesis of new isoxazoles and dihydroisoxazoles derivatives from this compound has been explored for their antimicrobial and antioxidant activities. These synthesized compounds exhibit promising results against various fungal species, underscoring their potential in developing new antimicrobial agents (Chevreuil et al., 2007).
properties
IUPAC Name |
1-(7-chloro-2,3-dimethylindol-1-yl)-3-(2-methylimidazol-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-11-12(2)21(17-15(11)5-4-6-16(17)18)10-14(22)9-20-8-7-19-13(20)3/h4-8,14,22H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKAOEXRKLOEBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=CC=C2Cl)CC(CN3C=CN=C3C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol |
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